molecular formula C16H21N3O2 B2945899 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1286725-41-4

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2945899
CAS No.: 1286725-41-4
M. Wt: 287.363
InChI Key: OTDKHAJLDAPHGS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that belongs to the class of acetamides It features a phenyl ring substituted with an ethoxy group and an imidazole ring substituted with a methyl group, both connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:

  • Preparation of 4-ethoxyphenylacetic acid: This can be achieved by the ethylation of phenol followed by oxidation.

  • Activation of the carboxylic acid: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • Coupling with 2-(2-methyl-1H-imidazol-1-yl)ethanamine: The activated acid chloride is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethanamine to form the desired acetamide.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form the corresponding phenol derivative.

  • Reduction: The imidazole ring can be reduced to form a more saturated heterocycle.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-ethoxyphenol

  • Reduction: 2-(2-methyl-1H-imidazol-1-yl)ethanamine

  • Substitution: Various substituted acetamides

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenyl ring can interact with various enzymes and receptors, while the imidazole ring can chelate metal ions, affecting biological pathways.

Comparison with Similar Compounds

  • 2-(4-ethoxyphenyl)acetamide: Similar structure but lacks the imidazole ring.

  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide: Similar structure but lacks the ethoxy group on the phenyl ring.

Uniqueness: The presence of both the ethoxy group and the imidazole ring in this compound makes it unique compared to its analogs

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-21-15-6-4-14(5-7-15)12-16(20)18-9-11-19-10-8-17-13(19)2/h4-8,10H,3,9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDKHAJLDAPHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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